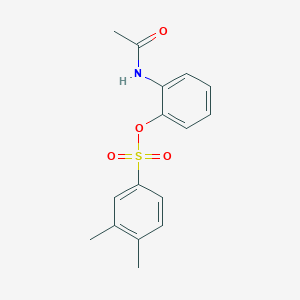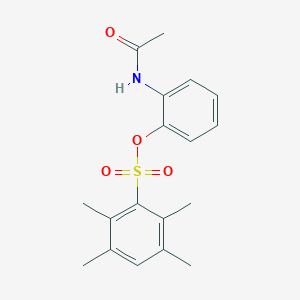![molecular formula C13H19ClN2O3S B272761 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B272761.png)
1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-ethylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-ethylpiperazine, also known as CM-ET, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of sulfonyl piperazine derivatives and has shown promising results in various areas of research.
Wirkmechanismus
The exact mechanism of action of 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-ethylpiperazine is not fully understood, but it is believed to act as a modulator of various signaling pathways in the body. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-ethylpiperazine has also been reported to modulate the activity of various ion channels and receptors in the body, including the NMDA receptor.
Biochemical and Physiological Effects:
1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-ethylpiperazine has been shown to have a wide range of biochemical and physiological effects. It has been reported to have anti-inflammatory and analgesic effects, which may be due to its inhibition of COX-2 activity. 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-ethylpiperazine has also been shown to have anti-tumor effects and has been studied for its potential use in cancer treatment. Additionally, 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-ethylpiperazine has been reported to have neuroprotective properties and has been studied for its potential use in treating neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-ethylpiperazine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have a wide range of biological activities, making it a useful tool for studying various signaling pathways in the body. However, there are also some limitations to the use of 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-ethylpiperazine in lab experiments. It has been reported to have low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-ethylpiperazine. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-ethylpiperazine has been shown to have neuroprotective properties and may be useful in preventing or slowing the progression of these diseases. Another area of interest is its potential use in cancer treatment. 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-ethylpiperazine has been shown to have anti-tumor effects and may be useful in developing new cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-ethylpiperazine and to identify potential new targets for its use in scientific research.
Synthesemethoden
The synthesis of 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-ethylpiperazine involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 4-ethylpiperazine in the presence of a base, such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-ethylpiperazine.
Wissenschaftliche Forschungsanwendungen
1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-ethylpiperazine has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-ethylpiperazine has also been reported to have neuroprotective properties and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
Produktname |
1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-ethylpiperazine |
|---|---|
Molekularformel |
C13H19ClN2O3S |
Molekulargewicht |
318.82 g/mol |
IUPAC-Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-4-ethylpiperazine |
InChI |
InChI=1S/C13H19ClN2O3S/c1-3-15-6-8-16(9-7-15)20(17,18)13-10-11(14)4-5-12(13)19-2/h4-5,10H,3,6-9H2,1-2H3 |
InChI-Schlüssel |
POXFGLQXBATCDN-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Kanonische SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





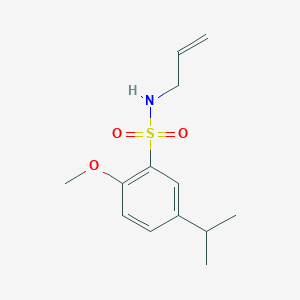

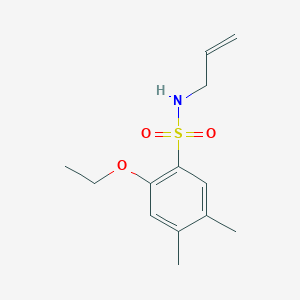
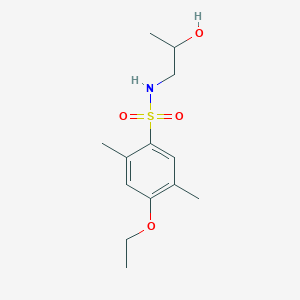
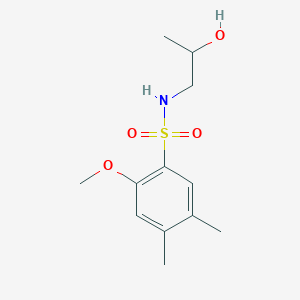
![1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B272752.png)
![2-{4-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272773.png)
